1-(Furan-2-yl)pyrrolidin-2-one
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Overview
Description
1-(Furan-2-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of specific oxidants and additives to achieve selective synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and furan derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
1-(Furan-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring can interact with enzymes and receptors, modulating their activity. The furan ring contributes to the compound’s binding affinity and selectivity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1-(Furan-2-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler analog without the furan ring, used in similar applications but with different properties.
Furan-2(3H)-one: Another related compound with a different ring structure, exhibiting distinct chemical and biological activities.
Pyrrolidin-2,5-dione: A compound with an additional carbonyl group, used in various synthetic and medicinal applications.
The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and stability, making it a valuable compound in multiple research and industrial domains .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-(furan-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H9NO2/c10-7-3-1-5-9(7)8-4-2-6-11-8/h2,4,6H,1,3,5H2 |
InChI Key |
JNQAJXBIVSLBHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CO2 |
Origin of Product |
United States |
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